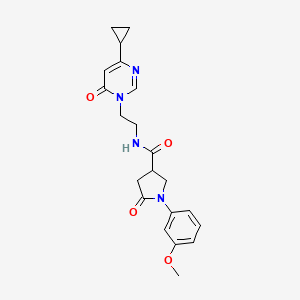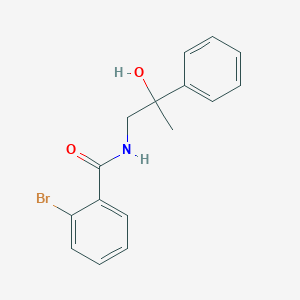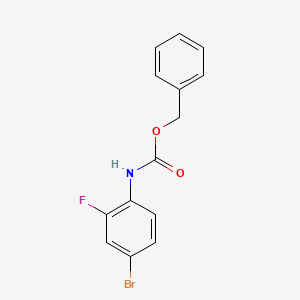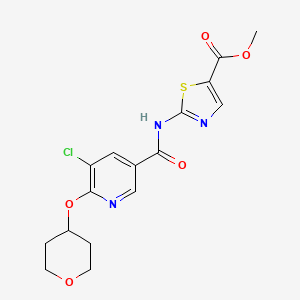![molecular formula C16H11F3N4O3 B2666935 Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 338966-64-6](/img/structure/B2666935.png)
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C16H11F3N4O3 and its molecular weight is 364.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Several studies focus on the synthesis and biological evaluation of derivatives of pyrimidine for potential therapeutic applications. For instance, a study explored the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in medical applications (Rahmouni et al., 2016). Another research highlighted the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showcasing the compound's relevance in developing treatments for asthma (Medwid et al., 1990).
Inhibition Studies
Compounds related to Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate have been studied for their inhibitory effects on various biological targets. For example, inhibitors of NF-kappaB and AP-1 gene expression based on the pyrimidine structure were investigated, which could have implications in treating diseases involving these transcription factors (Palanki et al., 2000).
Antibacterial and Antimicrobial Activity
Several derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. A study on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative indicated promising results against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019). Another research synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents, highlighting the compound's potential in addressing inflammation and microbial infections (Aggarwal et al., 2014).
Antimycobacterial and Corrosion Inhibition
Compounds with pyrimidine derivatives have been explored for their antimycobacterial properties, offering potential avenues for treating tuberculosis and other mycobacterial infections. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlighted their efficacy against Mycobacterium tuberculosis (Bhat et al., 2016). Additionally, research on the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surface in HCl pointed to the utility of these compounds in industrial applications, demonstrating their ability to protect metals from corrosion (Abdel Hameed et al., 2020).
Eigenschaften
IUPAC Name |
methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3/c1-25-14(24)10-11(8-5-3-2-4-6-8)23-26-12(10)9-7-21-15(20)22-13(9)16(17,18)19/h2-7H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUVXQDHEIWVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN=C(N=C3C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)


![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)


![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666869.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide](/img/structure/B2666873.png)
